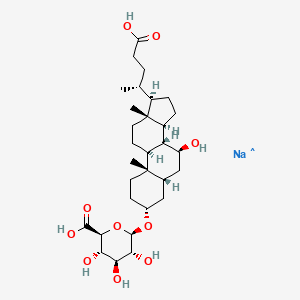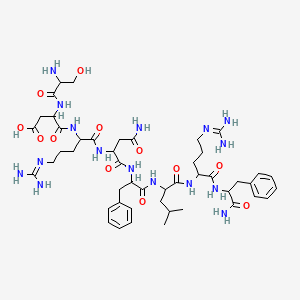![molecular formula C12H21N5O5 B14092766 2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide](/img/structure/B14092766.png)
2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglutaminylglutamine amide is a dipeptide compound known for its role in osmoregulation in certain bacteria. It is particularly noted for its accumulation in response to osmotic stress in organisms such as Rhizobium meliloti and Pseudomonas aeruginosa . This compound helps these bacteria adapt to high osmolarity environments by maintaining cellular stability and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglutaminylglutamine amide typically involves the formation of peptide bonds between N-acetylglutamine and glutamine. This process can be catalyzed by enzymes or chemical reagents under specific conditions. One common method involves the use of an ATP-dependent enzyme that catalyzes the formation of the dipeptide .
Industrial Production Methods
Industrial production of N-Acetylglutaminylglutamine amide may involve biotechnological approaches, utilizing genetically engineered microorganisms that can produce the compound in large quantities under controlled conditions. These methods often rely on the manipulation of metabolic pathways to enhance the yield of the desired dipeptide .
化学反応の分析
Types of Reactions
N-Acetylglutaminylglutamine amide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield individual amino acids.
Acylation: Adding an acyl group to the compound.
Transamidation: Exchange of amide groups with other amines.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions.
Acylation: Requires acylating agents such as acyl chlorides or anhydrides.
Transamidation: Can be performed under mild, metal-free conditions using specific catalysts.
Major Products Formed
Hydrolysis: Produces N-acetylglutamine and glutamine.
Acylation: Forms N-acyl derivatives of the dipeptide.
Transamidation: Results in new amide compounds with different amine groups.
科学的研究の応用
N-Acetylglutaminylglutamine amide has several applications in scientific research:
Biotechnology: Used in the study of osmoregulation and stress responses in bacteria
Medicine: Potential therapeutic applications due to its role in cellular protection and stability.
Cosmeceuticals and Pharmaceuticals: Utilized for its stabilizing effects on proteins and nucleic acids.
Cryoprotectant: Helps in the preservation of biological samples by protecting cells from damage during freezing.
作用機序
The mechanism by which N-Acetylglutaminylglutamine amide exerts its effects involves its role as an osmolyte. It helps maintain cellular osmotic balance by accumulating inside cells under high osmolarity conditions. This accumulation is regulated by specific enzymes and genetic pathways that are induced by osmotic stress . The compound interacts with cellular components to stabilize proteins and membranes, thereby protecting cells from osmotic damage .
類似化合物との比較
N-Acetylglutaminylglutamine amide is unique among osmolytes due to its specific structure and function. Similar compounds include:
Glycine betaine: Another osmolyte that protects cells from osmotic stress.
Ectoine: A compatible solute with similar protective functions in high osmolarity environments.
Trehalose: A sugar that also acts as an osmoprotectant in various organisms.
These compounds share the common feature of helping organisms adapt to osmotic stress, but N-Acetylglutaminylglutamine amide is distinguished by its specific role in certain bacterial species and its unique chemical structure .
特性
分子式 |
C12H21N5O5 |
|---|---|
分子量 |
315.33 g/mol |
IUPAC名 |
2-[(2-acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide |
InChI |
InChI=1S/C12H21N5O5/c1-6(18)16-8(3-5-10(14)20)12(22)17-7(11(15)21)2-4-9(13)19/h7-8H,2-5H2,1H3,(H2,13,19)(H2,14,20)(H2,15,21)(H,16,18)(H,17,22) |
InChIキー |
KLQXKYZBJWERSF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092683.png)
![3-(2-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092684.png)

![Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B14092696.png)
![2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene](/img/structure/B14092699.png)


![N-(2-ethoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B14092721.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092727.png)

![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092743.png)
![3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14092744.png)
![7-Methyl-2-(prop-2-en-1-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092751.png)
![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14092756.png)
